molecular formula C41H57ClN8O6 B14097640 NN'-bis-(azide-PEG3)-Cy5

NN'-bis-(azide-PEG3)-Cy5

Cat. No.: B14097640
M. Wt: 793.4 g/mol
InChI Key: ABWDMMSABAJXMT-UHFFFAOYSA-M
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Description

NN'-bis-(azide-PEG3)-Cy5 (CAS: 2107273-46-9) is a bifunctional PEG-based linker conjugated with the cyanine dye Cy4. Its structure comprises two azide-terminated PEG3 chains symmetrically attached to the Cy5 fluorophore, with the chemical formula C₄₁H₅₇N₈O₆Cl . This compound is primarily utilized in synthesizing proteolysis-targeting chimeras (PROTACs), which exploit the ubiquitin-proteasome system to degrade target proteins . The azide groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, while the PEG3 spacers enhance aqueous solubility and reduce steric hindrance . Cy5’s near-infrared fluorescence (excitation/emission: 649/667 nm) allows for deep-tissue imaging and real-time tracking of PROTAC activity .

Properties

Molecular Formula

C41H57ClN8O6

Molecular Weight

793.4 g/mol

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1

InChI Key

ABWDMMSABAJXMT-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Origin of Product

United States

Preparation Methods

Fisher Indole Synthesis for Indole Intermediate Preparation

The reaction begins with 4-substituted phenylhydrazine hydrochlorides (e.g., 4-methoxyphenylhydrazine hydrochloride) and methyl ketones (e.g., 3-methyl-2-butanone). Under acidic conditions (HCl or H₂SO₄), cyclization yields 5-substituted indoles, such as 5-methoxyindole or 5-chloroindole. For example, 5-chloroindole (2-Cl ) is synthesized using 4-chlorophenylhydrazine hydrochloride and sulfuric acid as a catalyst.

N-Alkylation to Form Indolinium Salts

The indole derivatives undergo N-alkylation with 3-iodopropyl acetate (S2 ) at 100°C to produce [(3-acetoxy)propyl]indolinium iodide intermediates. This step proceeds in near-quantitative yields due to the electrophilic nature of the iodoalkylating agent.

Condensation with Malonaldehyde Dianilide

Coupling the indolinium salts with malonaldehyde dianilide hydrochloride forms N,N-bis(3-acetoxypropyl)indodicarbocyanine derivatives. The reaction solvent (e.g., ethanol or acetic acid) and base (e.g., triethylamine or sodium acetate) are selected based on availability, with yields remaining consistent across variations.

Purification and Characterization

Chromatographic Purification

Crude N,N'-bis-(azide-PEG3)-Cy5 is purified via silica gel chromatography using gradients of dichloromethane and acetonitrile (e.g., 3:1 v/v). Thin-layer chromatography (TLC) with ninhydrin staining aids in tracking phosphoramidite byproducts, which appear as red-orange spots upon heating.

Analytical Data

Key Characterization Parameters

Property Value/Description Method
Molecular Formula C₄₁H₅₇ClN₈O₆ High-res MS
Purity ≥98% HPLC
λₑₓ/λₑₘ 649/667 nm Fluorescence
Storage Stability -20°C in darkness Vendor specs

Challenges and Optimization Strategies

Byproduct Formation

The statistical nature of bis-functionalization often yields mono- and bis-azide byproducts. Excess Cy5 core (≥3 equiv) suppresses bis-azide formation, improving target compound yield to 32%.

Moisture Sensitivity

Phosphoramidite intermediates are highly moisture-sensitive. Drying solvents over 3 Å molecular sieves and conducting reactions under nitrogen atmosphere are essential.

Scalability

Iterative precipitation with hexane effectively removes H-phosphonate impurities, as evidenced by TLC. Scaling reactions to 0.5–1.0 mmol maintains manageable purification workflows.

Chemical Reactions Analysis

Types of Reactions

NN’-bis-(azide-PEG3)-Cy5 primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, forming stable triazole linkages.

Common Reagents and Conditions

    Reagents: Alkynes, copper(I) catalysts, and reducing agents.

    Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures, in aqueous or organic solvents.

Major Products

The major product of the click chemistry reaction involving NN’-bis-(azide-PEG3)-Cy5 is a triazole-linked conjugate, which retains the fluorescent properties of the Cy5 dye and the biocompatibility of the PEG chain .

Scientific Research Applications

NN’-bis-(azide-PEG3)-Cy5 has a wide range of applications in scientific research:

    Chemistry: Used in bioconjugation and labeling studies due to its ability to form stable triazole linkages.

    Biology: Employed in fluorescence microscopy and imaging studies to track biological processes.

    Medicine: Utilized in drug delivery systems and diagnostic assays due to its biocompatibility and fluorescent properties.

    Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of NN’-bis-(azide-PEG3)-Cy5 involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. The Cy5 dye provides fluorescence, allowing for the visualization and tracking of the compound in various applications. The PEG chain enhances solubility and biocompatibility, making the compound suitable for use in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares NN'-bis-(azide-PEG3)-Cy5 with structurally related PEG-Cy5 derivatives:

Compound Functional Groups Molecular Weight Fluorescence (Ex/Em, nm) Key Applications References
This compound Two azide-PEG3 779.4 (calc.) 649/667 PROTAC synthesis, in vivo imaging
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 (BP-23029) Azide + PEG4-carboxylic acid 840.5 649/667 Bioconjugation, surface functionalization
Bis-(N,N'-carboxyl-PEG4)-Cy5 (BP-23033) Two PEG4-carboxylic acids 887.5 649/667 Protein coupling, diagnostic assays
N,N'-bis-(propargyl-PEG4)-Cy5 Two propargyl-PEG4 819.5 649/667 Click chemistry, antibody labeling
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 Two PEG3-carboxylic acids + benzothiazole 779.4 649/667 Fluorescent probes, biosensors
Key Observations:

Functional Groups :

  • The azide groups in this compound enable selective conjugation with alkyne-modified biomolecules, distinguishing it from carboxylate- or propargyl-terminated analogs .
  • Compounds like BP-23029 and BP-23033 lack azides but feature carboxylic acids, making them suitable for carbodiimide-based coupling to amines .

PEG Length :

  • Shorter PEG3 chains in this compound balance hydrophilicity and steric flexibility, whereas longer PEG4 chains (e.g., BP-23029) may improve solubility but increase molecular weight .

Fluorescence Properties :

  • All listed compounds share Cy5’s fluorescence profile (649/667 nm), making them interchangeable in imaging applications. However, benzothiazole-containing variants (e.g., BP-23047) may exhibit enhanced photostability .

Commercial and Regulatory Considerations

  • Purity : this compound is typically ≥95% pure, comparable to Broadpharm’s BP-23029 (98%) and BP-23033 (98%) .
  • Regulatory Status: None of these compounds are approved for clinical use; they are strictly labeled "For Research Use Only" .

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